molecular formula C21H19N5O3S2 B11291639 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11291639
M. Wt: 453.5 g/mol
InChI Key: UGCCQKNOEWYQNR-UHFFFAOYSA-N
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Description

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that belongs to the class of benzothiazoles and thiazoles This compound is characterized by its unique structure, which includes an ethoxy group attached to a benzothiazole ring and a phenylcarbamoyl group linked to a thiazole ring

Preparation Methods

The synthesis of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde to form an intermediate Schiff base ligand. This intermediate is then reacted with 2-[(phenylcarbamoyl)amino]-1,3-thiazole-4-yl acetic acid under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Chemical Reactions Analysis

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of microbial enzymes, resulting in antimicrobial effects. In cancer cells, the compound may interfere with signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H19N5O3S2

Molecular Weight

453.5 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C21H19N5O3S2/c1-2-29-15-8-9-16-17(11-15)31-21(24-16)25-18(27)10-14-12-30-20(23-14)26-19(28)22-13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3,(H,24,25,27)(H2,22,23,26,28)

InChI Key

UGCCQKNOEWYQNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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